molecular formula C7H14ClNO2 B1434524 Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride CAS No. 1247180-93-3

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

Cat. No.: B1434524
CAS No.: 1247180-93-3
M. Wt: 179.64 g/mol
InChI Key: OVPVUBJLTLUDED-UHFFFAOYSA-N
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Description

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 . It is primarily used in research and development within the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride typically involves the reaction of cyclobutanecarboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways. Its unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • Methyl 1-aminocyclobutanecarboxylate hydrochloride
  • Methyl 1-aminocyclopropanecarboxylate
  • Cyclobutanecarboxylic acid derivatives

Comparison: Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride is unique due to its methylamino group and cyclobutane ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 1-(methylamino)cyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-7(4-3-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPVUBJLTLUDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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